molecular formula C17H13N3O3S B2449108 N-(5-benzyl-1,3-thiazol-2-yl)-4-nitrobenzamide CAS No. 303791-89-1

N-(5-benzyl-1,3-thiazol-2-yl)-4-nitrobenzamide

Cat. No.: B2449108
CAS No.: 303791-89-1
M. Wt: 339.37
InChI Key: XTDLEAREJGCQJN-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3-thiazol-2-yl)-4-nitrobenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-4-nitrobenzamide typically involves the reaction of 5-benzyl-1,3-thiazole-2-amine with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3-thiazol-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Reduction: N-(5-benzyl-1,3-thiazol-2-yl)-4-aminobenzamide.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones of the thiazole ring.

Scientific Research Applications

    Medicinal Chemistry: It has shown promise as a lead compound for the development of new drugs due to its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Biology: The compound can be used as a molecular probe to study biological processes and interactions at the cellular level.

    Materials Science: Thiazole derivatives, including N-(5-benzyl-1,3-thiazol-2-yl)-4-nitrobenzamide, are explored for their potential use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-4-nitrobenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiazole ring may also play a role in binding to specific proteins or enzymes, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide
  • N-(5-benzyl-1,3-thiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide

Uniqueness

N-(5-benzyl-1,3-thiazol-2-yl)-4-nitrobenzamide is unique due to the presence of both the nitro group and the thiazole ring, which confer distinct chemical and biological properties. The nitro group can participate in redox reactions, while the thiazole ring provides a scaffold for interactions with biological targets. This combination of functional groups makes it a versatile compound for various applications in scientific research and drug development.

Biological Activity

N-(5-benzyl-1,3-thiazol-2-yl)-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research . This article explores the biological activity of this compound, examining its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H16N3O3SC_{17}H_{16}N_{3}O_{3}S. The compound features:

  • Thiazole ring : Known for its role in various pharmaceutical applications.
  • Benzyl group : Enhances lipophilicity and potential bioactivity.
  • Nitro group : Implicated in the compound's reactivity and biological interactions.

These structural components contribute to its ability to interact with biological targets effectively.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to involve:

  • Bioreduction of the nitro group , which may generate reactive intermediates that interact with cellular components.
  • Binding to specific proteins or enzymes , potentially modulating their activity and influencing various cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that compounds with similar thiazole structures often demonstrate inhibitory effects against a range of pathogens. For instance:

  • In vitro studies suggest effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa.
PathogenActivity Level
Staphylococcus aureusHigh
Pseudomonas aeruginosaModerate

The thiazole moiety is particularly recognized for its role in enhancing antimicrobial efficacy.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines. Notable findings include:

  • Inhibition of tumor growth in cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer).
Cell LineIC50 Value (µM)
MCF-712.5
HT-2915.0

These results indicate that the compound may serve as a promising candidate for further development in cancer therapy .

Case Studies

Several studies have explored the biological activity of thiazole derivatives similar to this compound:

  • Study on Antimicrobial Efficacy : A comparative analysis showed that thiazole derivatives exhibited significant antibacterial activity against common pathogens. The study highlighted the importance of structural modifications in enhancing potency .
  • Anticancer Evaluation : Research involving derivatives of benzothiazole revealed promising anticancer activities, suggesting that modifications similar to those seen in this compound could yield effective new therapies .

Properties

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c21-16(13-6-8-14(9-7-13)20(22)23)19-17-18-11-15(24-17)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDLEAREJGCQJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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